(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid
(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid
Novel subtype-selective and weakly desensitizing AMPA receptor partial agonist (Ki values are 44, 109, 223, 1890 and 2090 nM at GluR5, GluR1, GluR2, GluR3 and GluR4 receptors respectively). Exhibits potent agonist activity at GluR1 and GluR2 subunit-containing AMPA receptors (EC50 values are 24.9 and 13.9 μM respectively) and is excitotoxic in vitro.
Brand Name:
Vulcanchem
CAS No.:
389888-02-2
VCID:
VC0004375
InChI:
InChI=1S/C10H13N3O4/c11-6(9(15)16)4-13-7-3-1-2-5(7)8(14)12-10(13)17/h6H,1-4,11H2,(H,15,16)(H,12,14,17)/t6-/m0/s1
SMILES:
C1CC2=C(C1)N(C(=O)NC2=O)CC(C(=O)O)N
Molecular Formula:
C10H13N3O4
Molecular Weight:
239.23 g/mol
(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid
CAS No.: 389888-02-2
Inhibitors
VCID: VC0004375
Molecular Formula: C10H13N3O4
Molecular Weight: 239.23 g/mol
CAS No. | 389888-02-2 |
---|---|
Product Name | (S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid |
Molecular Formula | C10H13N3O4 |
Molecular Weight | 239.23 g/mol |
IUPAC Name | (2S)-2-amino-3-(2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)propanoic acid |
Standard InChI | InChI=1S/C10H13N3O4/c11-6(9(15)16)4-13-7-3-1-2-5(7)8(14)12-10(13)17/h6H,1-4,11H2,(H,15,16)(H,12,14,17)/t6-/m0/s1 |
Standard InChIKey | VSGUEKZRMJVQOH-LURJTMIESA-N |
Isomeric SMILES | C1CC2=C(C1)N(C(=O)NC2=O)C[C@@H](C(=O)O)N |
SMILES | C1CC2=C(C1)N(C(=O)NC2=O)CC(C(=O)O)N |
Canonical SMILES | C1CC2=C(C1)N(C(=O)NC2=O)CC(C(=O)O)N |
Description | Novel subtype-selective and weakly desensitizing AMPA receptor partial agonist (Ki values are 44, 109, 223, 1890 and 2090 nM at GluR5, GluR1, GluR2, GluR3 and GluR4 receptors respectively). Exhibits potent agonist activity at GluR1 and GluR2 subunit-containing AMPA receptors (EC50 values are 24.9 and 13.9 μM respectively) and is excitotoxic in vitro. |
Synonyms | (S)-α-Amino-2,3,4,5,6,7-hexahydro-2,4-dioxo-1H-cyclopentapyrimidine-1-propanoic acid |
PubChem Compound | 657004 |
Last Modified | Nov 11 2021 |
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